molecular formula C24H20N4O3 B3522995 1-(3,4-DIMETHOXYPHENYL)-2-(2-PHENYL-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL)-1-ETHANONE

1-(3,4-DIMETHOXYPHENYL)-2-(2-PHENYL-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL)-1-ETHANONE

Cat. No.: B3522995
M. Wt: 412.4 g/mol
InChI Key: GUGXBZPDSOHBID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxyphenyl)-2-(2-phenyl-4H-[1,2,4]triazolo[1,5-a][1,3]benzimidazol-4-yl)-1-ethanone is a structurally complex heterocyclic compound featuring a triazolobenzimidazole core fused with a substituted ethanone moiety. The 3,4-dimethoxyphenyl group at the ethanone position introduces electron-donating methoxy substituents, which may enhance lipophilicity and influence binding interactions in biological systems.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(2-phenyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3/c1-30-21-13-12-17(14-22(21)31-2)20(29)15-27-18-10-6-7-11-19(18)28-24(27)25-23(26-28)16-8-4-3-5-9-16/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGXBZPDSOHBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CN2C3=CC=CC=C3N4C2=NC(=N4)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s triazolobenzimidazole core distinguishes it from other heterocycles like thiadiazoles () or pyrazole-imidazole hybrids (). Key structural comparisons include:

  • Triazolobenzimidazole vs. Thiadiazole Derivatives: The thiadiazole derivatives in lack the fused benzimidazole system but share nitrogen-rich heterocycles.
  • Methoxy Substitutents vs. Nitro/Chloro Groups : Unlike the nitro groups in or chloro substituents in , the 3,4-dimethoxy groups on the phenyl ring may improve solubility and modulate pharmacokinetic properties.

Data Table: Key Properties of Structural Analogs

Compound Class Core Structure Key Substituents Bioactivity (Example) Reference
Triazolobenzimidazole (Target) Triazole + Benzimidazole 3,4-Dimethoxyphenyl Hypothesized antifungal -
Thiadiazole Derivatives Thiadiazole Nitrophenyl, Methyl Antimicrobial (Not specified)
Quinazoline-Pyrazole Hybrids Quinazoline + Pyrazole Nitroimidazole, Aryl Antifungal (50 μg/mL efficacy)
Metosulam (Herbicide) Triazolone Chloro, Methoxy, Sulfonamide Herbicidal

Research Findings and Implications

  • Synthetic Challenges : The fused triazolobenzimidazole system likely requires advanced regioselective synthesis techniques, contrasting with simpler thiadiazole or pyrazole preparations .
  • Unexplored Bioactivity : Given the efficacy of benzimidazole derivatives against fungi, further testing of the target compound against Candida or Aspergillus species is warranted .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-DIMETHOXYPHENYL)-2-(2-PHENYL-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL)-1-ETHANONE
Reactant of Route 2
1-(3,4-DIMETHOXYPHENYL)-2-(2-PHENYL-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL)-1-ETHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.